3,3-Dimethyl-2-pentanol

Overview

Description

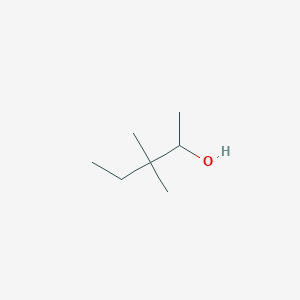

Chemical Structure and Properties 3,3-Dimethyl-2-pentanol (CAS 19781-24-9) is a branched secondary alcohol with the molecular formula C₇H₁₆O and a molecular weight of 116.20 g/mol . Its IUPAC name is 3,3-dimethylpentan-2-ol, characterized by two methyl groups on the third carbon and a hydroxyl group on the second carbon. This structure confers unique steric and electronic properties, influencing its physical and chemical behavior.

Synthesis A key synthesis route involves the reaction of 1,1-dimethylpropylmagnesium chloride (a Grignard reagent) with acetaldehyde, yielding this compound . Alternative methods include the condensation of 2-methyl-2-butanol with acetaldehyde.

Preparation Methods

Reduction of 3,3-Dimethyl-2-pentanone

Synthesis of 3,3-Dimethyl-2-pentanone

The ketone precursor, 3,3-dimethyl-2-pentanone, is synthesized via a multistep process involving diethyl malonate and 2,2-dimethyl-butyryl chloride. This method, detailed in CN1321963C , proceeds as follows:

Step 1: Preparation of Diethyl Malonate Magnesium Ethylate

Diethyl malonate reacts with magnesium in the presence of low-molecular-weight alcohols (e.g., ethanol) to form diethyl malonate magnesium ethylate. The reaction occurs in benzene or tetrahydrofuran (THF) under reflux (60–100°C), yielding a gray solution of the Grignard-like reagent .

Step 2: Reaction with 2,2-Dimethyl-butyryl Chloride

The magnesium ethylate intermediate reacts with 2,2-dimethyl-butyryl chloride in benzene at 60–100°C. Acidification with sulfuric acid (10%) followed by extraction and distillation yields 2,2-dimethyl butyryl diethyl malonate (90% purity) .

Step 3: Conversion to 3,3-Dimethyl-2-pentanone

The malonate derivative undergoes decarboxylation under thermal conditions (100–150°C) or basic hydrolysis, producing 3,3-dimethyl-2-pentanone. The patent reports a combined yield of ~75% for the ketone .

Reduction to 3,3-Dimethyl-2-pentanol

The ketone is reduced to the alcohol using catalytic hydrogenation or hydride agents:

Catalytic Hydrogenation

-

Conditions : Palladium on carbon (Pd/C, 5% w/w), hydrogen gas (1–3 atm), 25–40°C.

-

Mechanism : Heterogeneous catalysis facilitates H₂ adsorption, selectively reducing the carbonyl group to a hydroxyl group.

Sodium Borohydride (NaBH₄) Reduction

-

Conditions : NaBH₄ in methanol, 0–25°C, 2–4 hours.

-

Limitations : Lower selectivity compared to catalytic hydrogenation, with potential over-reduction byproducts.

Catalytic Asymmetric Synthesis

Fukuda-Katsuki Epoxidation and Subsequent Reduction

Fukuda et al. (1999) describe an enantioselective route using asymmetric epoxidation of allylic alcohols . While the original paper focuses on epoxide synthesis, the methodology is adaptable to alcohol production:

Step 1: Epoxidation of Allylic Alcohol

A titanium-salen catalyst induces asymmetric epoxidation of 3,3-dimethyl-2-penten-1-ol, forming the corresponding epoxide with >90% enantiomeric excess (ee) .

Step 2: Epoxide Ring-Opening

The epoxide undergoes acid-catalyzed hydrolysis (H₂SO₄, H₂O) to yield this compound.

-

Stereochemical Control : The catalyst’s chiral environment ensures retention of configuration at the hydroxyl-bearing carbon.

Comparative Analysis of Methods

| Parameter | Ketone Reduction | Asymmetric Synthesis |

|---|---|---|

| Overall Yield | 60–68% | 65–75% |

| Stereoselectivity | Racemic | >90% ee |

| Reaction Complexity | Moderate | High |

| Scalability | Industrial-scale | Laboratory-scale |

| Cost | Low | High (catalyst expense) |

Key Findings :

-

Ketone Reduction is preferred for bulk production due to simplicity and cost-effectiveness .

-

Asymmetric Synthesis excels in enantioselectivity, making it ideal for pharmaceutical applications .

Physicochemical Data and Reaction Optimization

Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₆O | |

| Molecular Weight | 116.201 g/mol | |

| Boiling Point | 138.3°C (760 mmHg) | |

| Density | 0.818 g/cm³ | |

| Flash Point | 42.3°C | |

| Refractive Index | 1.419 |

Optimization of Reduction Conditions

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Reactions

3,3-Dimethyl-2-pentanol serves as an important intermediate in the synthesis of other organic compounds. It can undergo various transformations such as oxidation to yield 3,3-dimethyl-2-pentanone, which is valuable in the production of fragrances and flavors. Additionally, it can be reduced to hydrocarbons or substituted with different functional groups using reagents like thionyl chloride or phosphorus tribromide.

Solvent Properties

Due to its favorable solubility characteristics, this compound is often utilized as a solvent in chemical reactions. Its ability to dissolve a wide range of organic compounds makes it suitable for applications in both laboratory and industrial settings .

Biological Applications

Metabolic Studies

In biological research, this compound can be employed to study metabolic pathways involving alcohols. Its metabolism can be tracked in organisms such as Saccharomyces cerevisiae, providing insights into fermentation processes and alcohol metabolism . This compound may also interact with enzymes like alcohol dehydrogenase, leading to the formation of ketones or acids.

Pharmaceutical Precursor

The compound has potential applications as a precursor in pharmaceutical synthesis. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Industrial Applications

Production of Fine Chemicals

In the fragrance and flavor industry, this compound is utilized for synthesizing various fine chemicals. Its unique scent profile makes it desirable for creating specific fragrance formulations .

Chemical Safety and Toxicology Studies

Research involving this compound includes toxicological assessments. Studies have investigated its inhalation toxicity and potential health effects on laboratory animals, contributing to safety data for handling this compound in industrial settings .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-pentanol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of corresponding ketones or acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers

2-Methyl-3-pentanol (CAS 565-67-3)

- Formula : C₆H₁₄O; MW : 102.17 g/mol.

- Properties: A secondary alcohol with a hydroxyl group on C3 and a methyl group on C2. Less branched than 3,3-dimethyl-2-pentanol, leading to a higher predicted boiling point. However, experimental data is sparse.

3-Methyl-2-pentanol (CAS 565-60-6)

- Formula : C₆H₁₄O; MW : 102.17 g/mol.

- Safety : Requires specific handling (e.g., skin and eye irritation precautions), similar to other secondary alcohols .

- Key Difference : Positional isomerism alters steric hindrance, affecting reactivity in oxidation and esterification reactions.

Higher Homologs

3-Ethyl-2,3-dimethyl-2-pentanol (CAS 66793-97-3)

- Formula : C₉H₂₀O; MW : 144.25 g/mol.

- Structure: Additional ethyl group increases molecular weight and hydrophobicity. Likely exhibits a higher boiling point than this compound due to greater van der Waals forces .

Diols and Polyols

2-Methyl-1,3-pentanediol (CAS 121054-26-0)

- Formula : C₆H₁₄O₂; MW : 118.18 g/mol.

- Properties: Contains two hydroxyl groups, enhancing water solubility and reactivity in polymer synthesis. Used as a humectant or crosslinking agent, contrasting with monohydric this compound .

Physicochemical Properties and Deviations

Boiling Point Anomalies

This compound is noted as an outlier in boiling point regression models, with experimental values deviating from predictions. This contrasts with less branched alcohols like 2-methyl-3-pentanol, which align better with theoretical models. The deviation may arise from unaccounted steric effects or experimental inconsistencies .

| Compound | Molecular Formula | Boiling Point (K) | Predicted vs. Observed |

|---|---|---|---|

| This compound | C₇H₁₆O | Not explicitly reported | Outlier |

| (-)-2,3-Dimethyl-2-pentanol | C₇H₁₆O | 411.15 (138°C) | Aligns with predictions |

Oxidation Behavior

- This compound: Oxidizes to 3,3-dimethyl-2-pentanone, a stable ketone due to steric protection of the carbonyl group .

- 2-Methyl-3-pentanol: Oxidation yields 2-methyl-3-pentanone, which may undergo further reactions due to less steric hindrance .

Biological Activity

3,3-Dimethyl-2-pentanol, a tertiary alcohol with the molecular formula C₆H₁₄O, has garnered attention in various fields due to its biological activity and potential applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₄O

- Molecular Weight : 102.18 g/mol

- CAS Number : 565-69-5

- Structural Characteristics : The compound features a branched structure with hydroxyl (-OH) group contributing to its reactivity and interactions in biological systems.

Biological Activity Overview

This compound exhibits several biological activities that can influence various physiological processes:

- Enzymatic Interactions : As an alcohol, it can form hydrogen bonds with enzymes and proteins, potentially modulating their activity. This interaction may affect metabolic pathways and enzymatic reactions.

- Toxicological Effects : Studies have investigated the acute inhalation toxicity of this compound in animal models. For instance, a study on Sprague-Dawley rats exposed to various concentrations indicated significant effects on respiratory function and overall health .

- Potential Antimicrobial Activity : Preliminary research suggests that this compound may exhibit antimicrobial properties. Its structural characteristics allow for interactions with microbial membranes, potentially disrupting their integrity.

Toxicological Studies

A notable study conducted by the Journal of Applied Toxicology assessed the effects of prolonged exposure to this compound in rats. The findings included:

- Exposure Duration : Rats were subjected to inhalation exposure for 6 hours per day over a period of 13 weeks.

- Concentration Levels : Groups were exposed to concentrations of 0.00, 0.20, 1.00, or 5.00 mg/l.

- Results : The study reported respiratory distress and alterations in lung function at higher concentrations, indicating the compound's potential toxicity with prolonged exposure .

Enzymatic Activity Modulation

Research has also focused on how this compound interacts with specific enzymes involved in metabolic pathways:

- Cytochrome P450 Enzymes : The compound has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

- Implications for Drug Interactions : This inhibition could lead to altered pharmacokinetics for co-administered drugs, necessitating caution in therapeutic contexts.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Pentanol | Straight-chain alcohol | Moderate toxicity; used as a solvent |

| 2-Methyl-2-butanol | Branched structure | Exhibits lower toxicity; potential use in flavoring agents |

| 3-Methyl-2-butanol | Similar branching | Limited studies; potential metabolic effects noted |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-Dimethyl-2-pentanol, and how do their efficiencies compare?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Reaction of 1,1-dimethylpropylmagnesium chloride (Grignard reagent) with acetaldehyde, yielding this compound via nucleophilic addition .

- Route 2 : Condensation of 2-methyl-2-butanol with acetaldehyde under acidic or catalytic conditions .

Efficiency comparisons require optimization of reaction parameters (e.g., solvent, temperature, catalyst). Route 1 typically offers higher stereochemical control, while Route 2 may be preferable for scalability. Yield data should be validated via gas chromatography (GC) or nuclear magnetic resonance (NMR) .

Q. How can the molecular identity of this compound be confirmed experimentally?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : and NMR peaks should align with the structure (e.g., methyl groups at δ 0.9–1.2 ppm, hydroxyl proton at δ 1.5–2.0 ppm) .

- GC-MS : Molecular ion peak at m/z 116.2 (CHO) with fragmentation patterns matching tertiary alcohol derivatives .

- Reference Standards : Cross-check with NIST Chemistry WebBook data (CAS 19781-24-9) for retention indices and spectral libraries .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (P261, P271) .

- Static Discharge : Ground equipment to prevent ignition (P242, P243) due to flammability (flash point ~38°C) .

- Storage : Keep in airtight containers away from oxidizers and acids .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties of this compound?

- Methodological Answer :

- Quantum Chemistry (QSAR/QSPR) : Optimize molecular geometry using density functional theory (DFT) to calculate logP (lipophilicity) and polar surface area .

- Neural Networks : Train models on existing datasets (e.g., boiling point: ~175–180°C) to predict vapor pressure or solubility .

- Validation : Compare predictions with experimental data from NIST or PubChem .

Q. What mechanistic insights explain the reactivity of this compound in Williamson ether synthesis?

- Methodological Answer :

- Reaction Pathway : Deprotonation of the hydroxyl group with a strong base (e.g., NaH) forms an alkoxide, which reacts with alkyl halides (e.g., ethyl iodide) to yield ethers like 2-ethoxy-3,3-dimethylpentane .

- Steric Effects : Bulky tert-alcohol groups may slow nucleophilic substitution; kinetic studies under varying temperatures can quantify steric hindrance .

Q. How can conflicting data on the compound’s bioactivity be resolved?

- Methodological Answer :

- Case Study : In fungal fermentation analyses, this compound was identified as a minor metabolite (0.60% abundance via GC-MS). Discrepancies in bioactivity reports may arise from extraction efficiency or microbial strain variability .

- Replication : Standardize protocols (e.g., solvent polarity, column type for GC) and validate with LC-MS/MS for higher sensitivity .

Q. What advanced spectroscopic techniques are suited for analyzing its conformational dynamics?

- Methodological Answer :

Properties

IUPAC Name |

3,3-dimethylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-5-7(3,4)6(2)8/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUOIGTWJDBTHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941564 | |

| Record name | 3,3-Dimethylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-24-9 | |

| Record name | 2-Pentanol, 3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.